Superior 24-Hour Glycemic Control of Parent Drug Correlates with Unique Metabolite PK Profile
The parent drug Canagliflozin provides a greater 24-hour urinary glucose excretion (UGE) and a lower renal threshold for glucose (RTG) compared to Dapagliflozin. This pharmacodynamic superiority directly correlates with a distinct systemic exposure profile for its primary inactive metabolite, Canagliflozin 3-Glucuronide (M7), which is used as a marker of parent drug exposure [1].
| Evidence Dimension | 24-hour Urinary Glucose Excretion (UGE) |
|---|---|
| Target Compound Data | 51.4 g |
| Comparator Or Baseline | 40.8 g |
| Quantified Difference | ~25% higher with canagliflozin |
| Conditions | Randomized, double-blind, crossover study in 54 healthy participants receiving Canagliflozin 300 mg or Dapagliflozin 10 mg for 4 days [1] |
Why This Matters
Procuring the specific Canagliflozin 3-Glucuronide reference standard is essential for accurate quantitation in studies leveraging the superior and distinct 24-hour pharmacodynamic profile of its parent drug.
- [1] Sha, S., et al. (2015). Pharmacodynamic differences between canagliflozin and dapagliflozin: results of a randomized, double-blind, crossover study. Diabetes, Obesity and Metabolism, 17(2), 188–197. View Source
